4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include its role or function if it’s known.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and its role in chemical reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It could also involve computational studies to predict these properties.Scientific Research Applications
Synthesis and Biological Activity
- Researchers synthesized 3,4-Diaryl-5-[4-(acetylsulfamoyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones, closely related to the compound , and studied their analgesic, anti-inflammatory activity, and acute toxicity (Bobrovskaya et al., 2017).
Structural and Chemical Properties
- The crystal structure and Hirshfeld surface analysis of a similar compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, were investigated, revealing the nature of intermolecular contacts and the importance of molecular interactions (Kumara et al., 2017).
Antimicrobial and Antifungal Activities
- Novel derivatives of pyrazolines, including those with methoxyphenyl groups, were tested for antimicrobial activity, and some showed promising results against bacterial and fungal strains (Kumar et al., 2012).
Antidepressant Activity
- A study on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, similar in structure to the compound , showed potential antidepressant effects in preclinical evaluations (Mathew et al., 2014).
Anticancer and Antiviral Activities
- Some pyrazoline derivatives, closely related to the compound, were synthesized and tested for their anticancer and antiviral activities, showing selective inhibition of leukemia cell lines and activity against certain virus strains (Havrylyuk et al., 2013).
Corrosion Inhibition
- Pyranopyrazole derivatives, similar in structure, were investigated as inhibitors for mild steel corrosion in an acidic solution, showing high inhibition efficiency (Yadav et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity and environmental impact. It could also include recommended handling and disposal procedures.
Future Directions
This could involve potential applications of the compound and areas for further research.
Please consult a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-9-4-8-23-19(12-6-7-13(24)14(11-12)27-2)16-17(15-5-3-10-28-15)21-22-18(16)20(23)25/h3,5-7,10-11,19,24H,4,8-9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUMQLJFGJSZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C2=C(NN=C2C1=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602539 |
Source
|
Record name | 4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | |
CAS RN |
939742-60-6 |
Source
|
Record name | 4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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